Physicochemical Property Differentiation: LogP and Topological Polar Surface Area
The target compound exhibits a distinct lipophilicity (XLogP3 = 2.9) and polar surface area (TPSA = 39.2 Ų) compared to its non-aldehyde analog, 2-(3-bromophenoxy)pyridine (XLogP3 = 3.1; TPSA = 22.1 Ų) [1][2]. The lower logP and higher TPSA of the target compound are directly attributable to the polar aldehyde group, which impacts membrane permeability and oral bioavailability predictions in drug design [3].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 39.2 Ų |
| Comparator Or Baseline | 2-(3-bromophenoxy)pyridine (CAS 92545-83-0): XLogP3 = 3.1; TPSA = 22.1 Ų |
| Quantified Difference | ΔXLogP3 = -0.2; ΔTPSA = +17.1 Ų |
| Conditions | Computed using XLogP3 3.0 and standard TPSA calculation methods [1][2] |
Why This Matters
This quantifiable difference in lipophilicity and polarity directly influences the compound's solubility, permeability, and potential off-target binding, guiding its selection for specific ADME optimization in drug discovery projects.
- [1] Kuujia. (n.d.). 2-(3-Bromophenoxy)-pyridine-3-carbaldehyde (CAS 1694067-41-8). Retrieved from https://www.kuujia.com/cas-1694067-41-8.html View Source
- [2] Kuujia. (n.d.). 2-(3-Bromophenoxy)pyridine (CAS 92545-83-0). Retrieved from https://www.kuujia.com/cas-92545-83-0.html View Source
- [3] PubChem. (n.d.). 4-(4-Bromophenoxy)pyridine (CAS 33349-54-1). View Source
